

An In-Depth Technical Guide to Astragaloside I and its Synonyms

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Compound of Interest

Compound Name: Astragaloside I

Cat. No.: B600224

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Astragaloside I**, a key bioactive saponin isolated from *Astragalus membranaceus*. The document details its chemical synonyms, pharmacological activities, and underlying molecular mechanisms, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Chemical Identity and Synonyms

Astragaloside I is a triterpenoid saponin with the chemical formula $C_{45}H_{72}O_{16}$ and a molecular weight of 869.04 g/mol. It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature searches and accurate identification of the compound.

Table 1: Synonyms and Identifiers for **Astragaloside I**

Identifier Type	Identifier
Systematic Name	(3 β ,6 α ,16 β ,20R,24S)-3-[(2,3-di-O-acetyl- β -D-xylopyranosyl)oxy]-16,25-dihydroxy-20,24-epoxy-9,19-cyclolanostan-6-yl β -D-glucopyranoside
Common Synonyms	Cyclosieversioside B, Astrasieversianin IV
Abbreviated Synonyms	AS-I, AST-I[1]
CAS Number	84680-75-1

Pharmacological Activities and Quantitative Data

Astragaloside I exhibits a range of pharmacological activities, with notable effects on osteogenesis, inflammation, and neuroprotection. This section summarizes the available quantitative data related to these activities.

Table 2: Quantitative Data on the Bioactivity of **Astragaloside I**

Biological Activity	Assay/Model	Parameter	Value	Reference
Pro-osteogenic Activity	MC3T3-E1 cells	Effective Concentration	10-40 μ M	[1]
Pro-osteogenic Activity	MC3T3-E1 cells	Effective Concentration	10-60 μ g/ml	[2]
Neuroprotection	PC12 cells	Effective Concentration	50 μ M	
Anti-inflammatory	LPS-stimulated BV-2 microglial cells	Dose-dependent inhibition of NO and TNF- α	Not specified	[3]

Table 3: Pharmacokinetic Parameters of a Related Compound, **Astragaloside IV** (for reference)

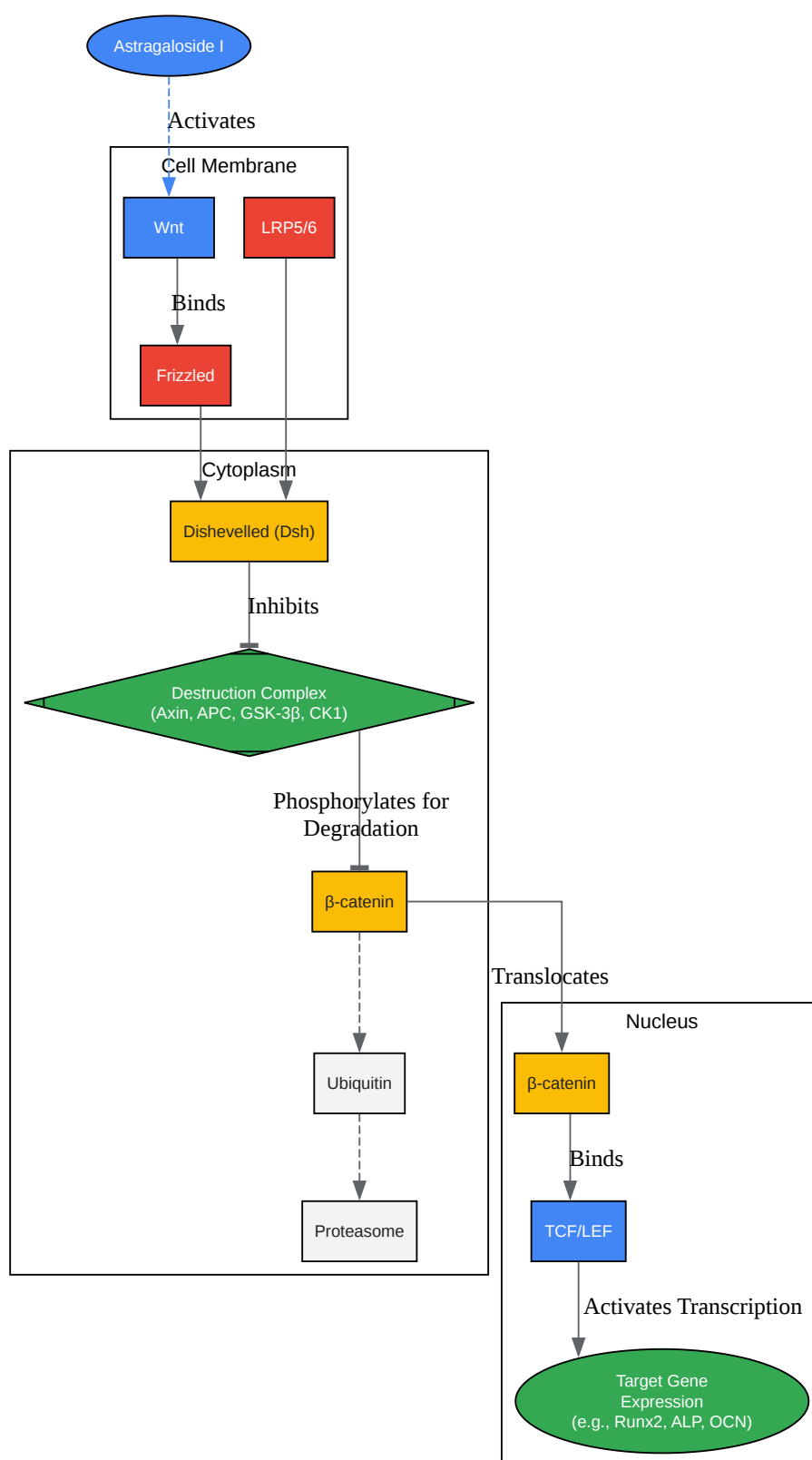
Parameter	Value	Species	Dosage	Reference
C _{max}	991.5 ± 116.99 μg/L	Rat	10 mg/kg (oral abemaciclib alone)	[4]
AUC	24.49 ± 2.86 μg/mL·h	Rat	10 mg/kg (oral abemaciclib alone)	
t _{1/2}	19.85 ± 4.65 h	Rat	10 mg/kg (oral abemaciclib alone)	
C _{max} (with AS-IV)	1630 ± 147.85 μg/L	Rat	10 mg/kg (oral abemaciclib) + 50 mg/kg AS-IV	
AUC (with AS-IV)	36.38 ± 4.23 μg/mL·h	Rat	10 mg/kg (oral abemaciclib) + 50 mg/kg AS-IV	
Oral Bioavailability	3.66%	Rat	20 mg/kg (oral)	

Signaling Pathways Modulated by Astragaloside I

Astragaloside I exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and identifying potential therapeutic targets.

Wnt/β-catenin Signaling Pathway

Astragaloside I has been shown to stimulate osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for bone formation and homeostasis.

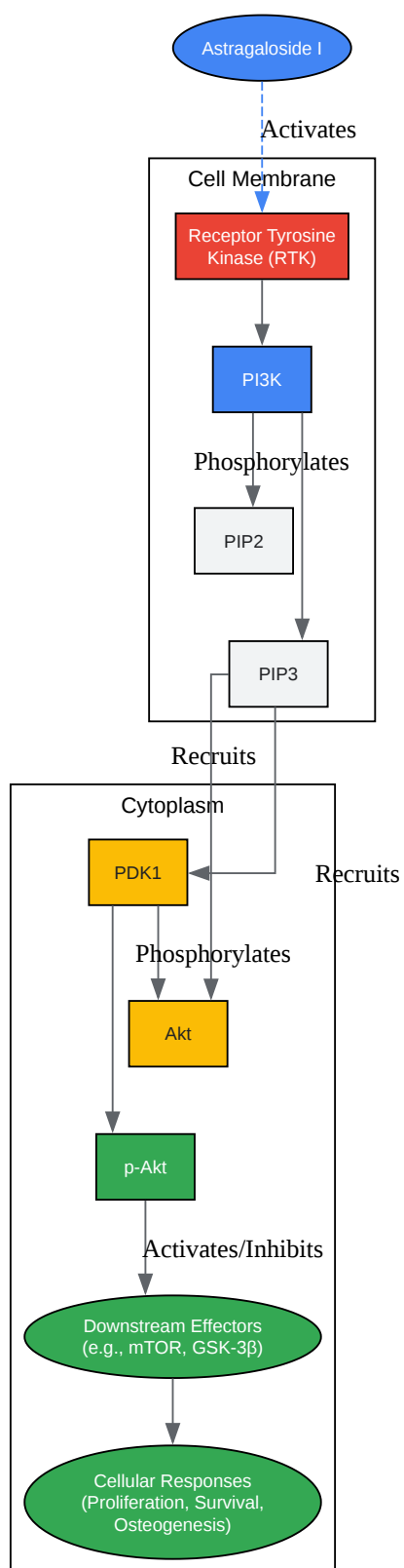


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Wnt/β-catenin signaling pathway activation by **Astragaloside I**.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade influenced by astragalosides, playing a role in cell survival, proliferation, and differentiation. Astragaloside has been shown to promote osteogenic differentiation of pre-osteoblasts through this pathway.

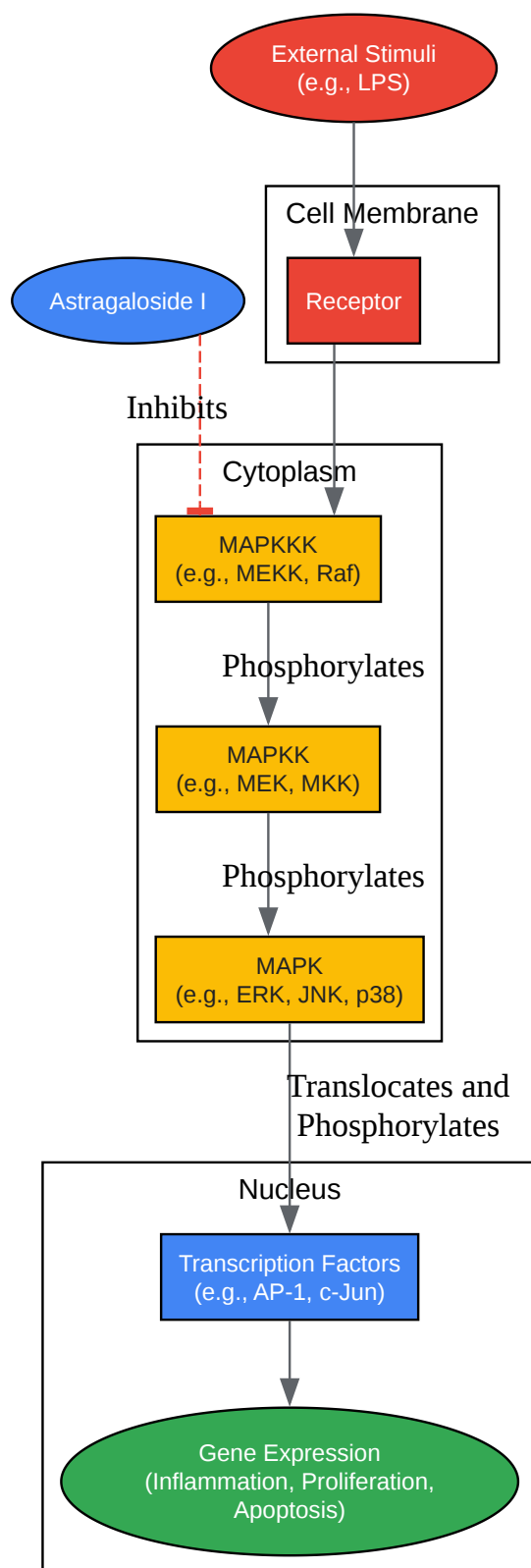


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PI3K/Akt signaling pathway modulation by **Astragaloside I**.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Iso**astragaloside I**, a related compound, has been shown to inhibit the activation of MAPKs in the context of neuroinflammation.

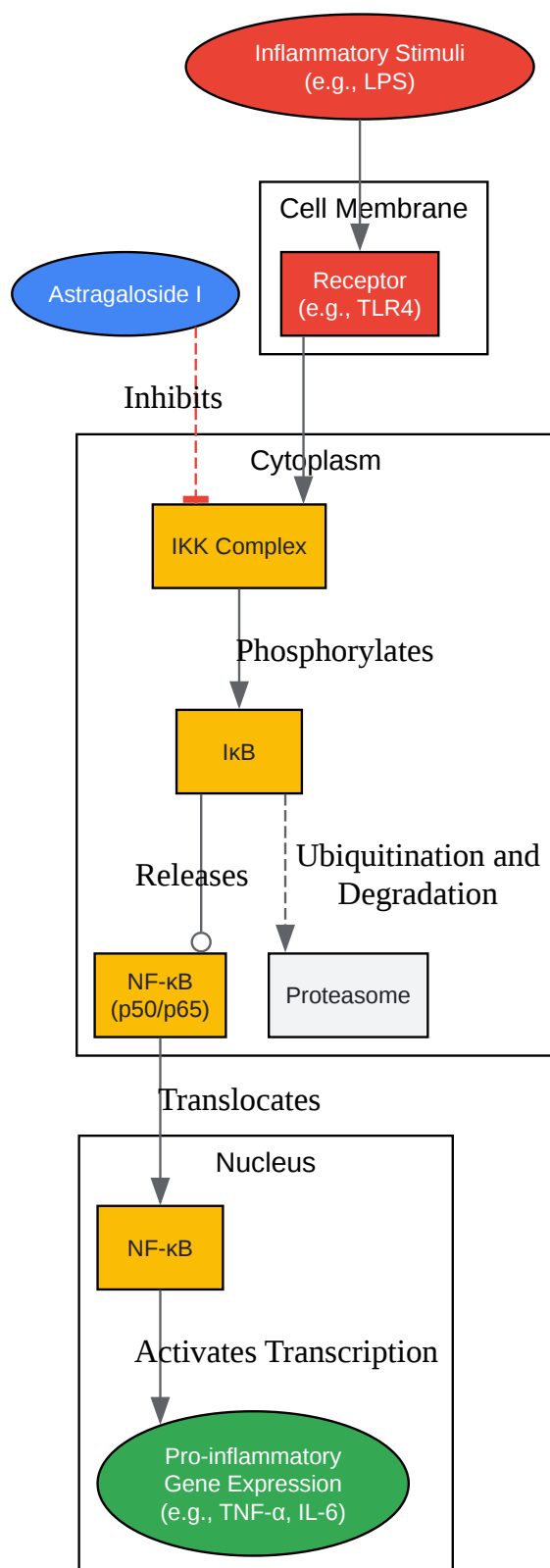


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MAPK signaling pathway and its inhibition by **Astragaloside I**.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a key regulator of the inflammatory response. Iso**astragaloside I** has been found to inhibit NF- κ B activation, thereby reducing the production of pro-inflammatory mediators.



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NF-κB signaling pathway and its inhibition by **Astragaloside I**.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the bioactivities of **Astragaloside I**.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general method for the quantification of **Astragaloside I** in plant extracts or other matrices.

Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity or equivalent, equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile (A) and water (B).
 - 0-20 min, 30-50% A
 - 20-30 min, 50-70% A
 - 30-35 min, 70-30% A
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 203 nm.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.

Procedure:

- Standard Preparation: Prepare a stock solution of **Astragaloside I** standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 500 μ g/mL.

- Sample Preparation:
 - For plant material: Weigh 1.0 g of powdered sample and extract with 50 mL of 70% ethanol using ultrasonication for 30 minutes.
 - Filter the extract through a 0.45 µm membrane filter.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **Astragaloside I** in the samples from the calibration curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Astragaloside I** on a given cell line.

Materials:

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Cell culture medium
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Astragaloside I** (e.g., 0, 10, 20, 40, 80, 160 µM) and incubate for 24, 48, or 72 hours.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Calculation:** Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression of key proteins in a signaling pathway after treatment with **Astragaloside I**.

Procedure:

- **Protein Extraction:** Treat cells with **Astragaloside I** for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate 20-30 μ g of protein from each sample on a 10% or 12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the proteins of interest (e.g., β -catenin, p-Akt, p-ERK, NF- κ B p65) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Animal Study: Diabetic Nephropathy Model

This protocol outlines a general procedure for evaluating the therapeutic effects of **Astragaloside I** in a mouse model of diabetic nephropathy.

Animal Model:

- Strain: db/db mice (a model for type 2 diabetes) and their wild-type littermates (db/m) are commonly used.
- Age: 8 weeks old.

Experimental Design:

- Acclimatization: Acclimatize the mice for at least one week before the experiment.
- Grouping: Divide the db/db mice into a vehicle control group and an **Astragaloside I** treatment group. Include a group of db/m mice as a non-diabetic control.
- Treatment: Administer **Astragaloside I** (e.g., 50 mg/kg/day) or vehicle (e.g., saline) to the respective groups via oral gavage for a period of 8-12 weeks.
- Monitoring: Monitor body weight, food and water intake, and blood glucose levels weekly. Collect 24-hour urine samples at regular intervals to measure albumin and creatinine levels.
- Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.
 - Blood Analysis: Measure serum creatinine and blood urea nitrogen (BUN).
 - Kidney Analysis:
 - Perform histological analysis (e.g., H&E, PAS staining) to assess renal morphology.

- Conduct immunohistochemistry or Western blotting to analyze the expression of relevant proteins (e.g., markers of fibrosis and inflammation).
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to the disease pathology.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with **Astragaloside I**. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of this promising natural compound.

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